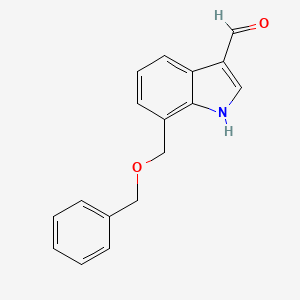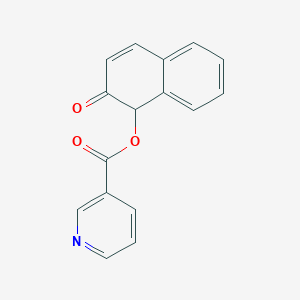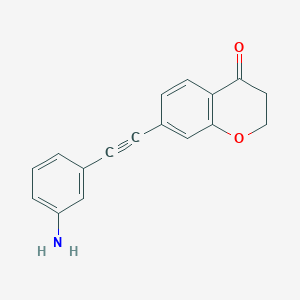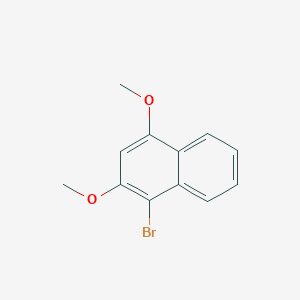
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide is a compound belonging to the pyrazine family, which is known for its versatile pharmacological activities. Pyrazine derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then treated with 2-chloroaniline to yield the desired carboxamide . The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .
Chemical Reactions Analysis
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and potential use in tuberculosis treatment
Industry: Pyrazine derivatives are used in the flavor and fragrance industry due to their aromatic properties
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The compound’s antimicrobial activity is attributed to its ability to disrupt the function of essential enzymes in the microbial cells .
Comparison with Similar Compounds
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its use in tuberculosis treatment.
Glipizide: An antidiabetic drug.
Amiloride: A diuretic agent
What sets this compound apart is its dual chlorine substitution, which enhances its antimicrobial and antifungal properties .
Properties
Molecular Formula |
C11H7Cl2N3O |
|---|---|
Molecular Weight |
268.10 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-7-3-1-2-4-8(7)16-11(17)9-5-15-10(13)6-14-9/h1-6H,(H,16,17) |
InChI Key |
XINUJLJAOFZRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)

![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)


![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)

![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)




